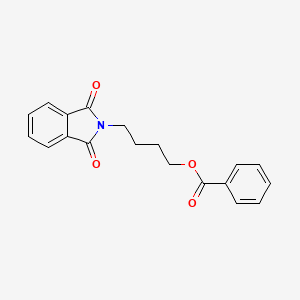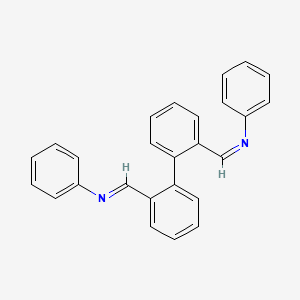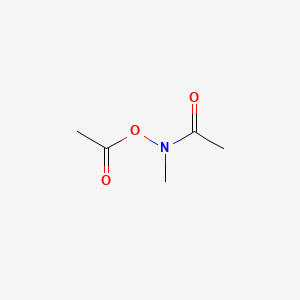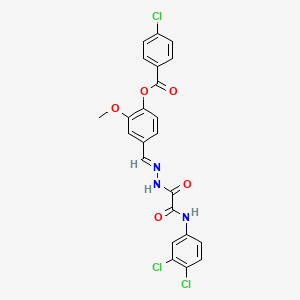
Chlorooctylmercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorooctylmercury is an organomercury compound with the chemical formula C8H17ClHg. It is a member of the broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
Chlorooctylmercury can be synthesized through the direct reaction of mercury with an alkyl halide. The general reaction involves the combination of mercury with an alkyl iodide to form the corresponding organomercury compound. For example:
Hg+C8H17I→C8H17HgI
This reaction can be followed by the substitution of the iodide group with a chloride group to yield this compound:
C8H17HgI+NaCl→C8H17HgCl+NaI
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of appropriate solvents and catalysts can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Chlorooctylmercury undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to form elemental mercury.
Substitution: The chloride group in this compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium iodide (NaI) or other halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) chloride, while reduction can produce elemental mercury.
科学的研究の応用
Chlorooctylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: this compound is employed in studies involving the interaction of mercury compounds with biological systems.
Medicine: Research on this compound includes its potential use in developing mercury-based pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which chlorooctylmercury exerts its effects involves the interaction of the mercury atom with biological molecules. Mercury can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. The molecular targets include enzymes and proteins that contain cysteine residues.
類似化合物との比較
Similar Compounds
Chloromethylmercury: Similar in structure but with a shorter carbon chain.
Chlorooctadecylmercury: Similar but with a longer carbon chain.
Mercury(II) chloride: Contains mercury bonded to two chloride atoms.
Uniqueness
Chlorooctylmercury is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for particular applications where other organomercury compounds may not be as effective.
特性
CAS番号 |
26674-66-8 |
|---|---|
分子式 |
C8H17ClHg |
分子量 |
349.26 g/mol |
IUPAC名 |
chloro(octyl)mercury |
InChI |
InChI=1S/C8H17.ClH.Hg/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q;;+1/p-1 |
InChIキー |
YUMXSIQMOHOYIH-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[Hg]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N,N-dimethyl-4-[(E)-(4-nitro-1-naphthyl)diazenyl]aniline](/img/structure/B11959877.png)


![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)




